1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a 3,4,5-trimethoxyphenylmethyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzyl chloride and piperidin-3-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3,4,5-trimethoxybenzyl chloride is added to a solution of piperidin-3-ol in an appropriate solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or modified aromatic compounds.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic benefits in treating various diseases, including cancer, Alzheimer’s disease, and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments.
Uniqueness
1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol is unique due to its specific substitution pattern and the presence of both a piperidine ring and a trimethoxyphenyl group. This combination imparts distinct biological activities and potential therapeutic benefits that may not be observed in other similar compounds.
Properties
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-18-13-7-11(8-14(19-2)15(13)20-3)9-16-6-4-5-12(17)10-16/h7-8,12,17H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXNBMCMKMAKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.